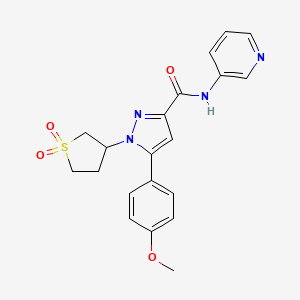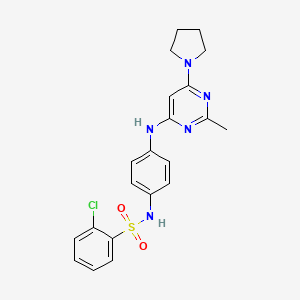
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex organic molecule with the following chemical formula:
C18H19NO4S
. - It consists of a pyrazole ring, a pyridine ring, and a thienyl group.
- The compound’s systematic name reflects its structural features: N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide.
- It may have potential applications in various fields due to its unique structure.
Métodos De Preparación
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. research laboratories may have developed custom approaches.
- Generally, organic chemists would explore various reactions to synthesize this compound, considering its functional groups and stereochemistry.
Análisis De Reacciones Químicas
- The compound likely undergoes various reactions, including:
Oxidation: Oxidative processes could modify the thienyl or phenyl groups.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substitution reactions could occur at the pyrazole or benzamide positions.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would vary based on the reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.
Medicine: It might serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications could include materials science, catalysis, or specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action remains speculative without specific data.
- Potential molecular targets could involve enzymes, receptors, or cellular signaling pathways.
- Further research is needed to elucidate its effects.
Comparación Con Compuestos Similares
- Unfortunately, I don’t have a list of similar compounds at the moment. you can explore related structures by searching databases or scientific literature.
Remember that while I’ve provided an overview, detailed experimental data and specific applications would require further investigation
Propiedades
Fórmula molecular |
C20H20N4O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-6-4-14(5-7-17)19-11-18(20(25)22-15-3-2-9-21-12-15)23-24(19)16-8-10-29(26,27)13-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,22,25) |
Clave InChI |
AYYNCNDKOAMJFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11328306.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328312.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11328322.png)
![3-[2-(4-methoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328324.png)

![2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328351.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328369.png)
![4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328370.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328392.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328393.png)
![N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328399.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11328403.png)
